![molecular formula C20H22O3 B023742 (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane CAS No. 110567-22-1](/img/structure/B23742.png)
(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane
Vue d'ensemble
Description
- Administré par injection dans une veine, un muscle ou un œil, le céftazidime est relativement sûr pendant la grossesse et l'allaitement. Il interfère avec la synthèse de la paroi cellulaire bactérienne, ce qui conduit à la mort cellulaire.
Ceftazidime pentahydraté: est un antibiotique céphalosporine de troisième génération.
Méthodes De Préparation
Voies de synthèse: Le céftazidime peut être synthétisé par des réactions chimiques. Les voies de synthèse spécifiques impliquent plusieurs étapes, notamment la condensation de divers intermédiaires.
Production industrielle: Les méthodes de production industrielle impliquent généralement des processus de fermentation à grande échelle utilisant des souches microbiennes capables de produire du céftazidime.
Analyse Des Réactions Chimiques
Réactions: Le céftazidime subit diverses réactions, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courantes: Des réactifs tels que des agents oxydants (par exemple, des peroxydes), des agents réducteurs (par exemple, de l'hydrazine) et des nucléophiles (par exemple, des amines) sont utilisés.
Principaux produits: Les principaux produits formés dépendent des conditions de réaction spécifiques et des groupes fonctionnels impliqués.
Applications de la recherche scientifique
Chimie: Le céftazidime sert d'outil précieux en synthèse organique en raison de sa réactivité et de ses groupes fonctionnels.
Biologie: Les chercheurs l'utilisent pour étudier les mécanismes de résistance bactérienne et la biosynthèse de la paroi cellulaire.
Médecine: Le céftazidime est crucial pour traiter les infections causées par des bactéries Gram négatives résistantes.
Industrie: Il joue un rôle dans la fabrication et la recherche pharmaceutiques.
Mécanisme d'action
Cibles: Le céftazidime inhibe principalement la protéine liant la pénicilline 3 (PBP3), une enzyme impliquée dans la synthèse de la paroi cellulaire.
Voies: En perturbant la formation de la paroi cellulaire, le céftazidime conduit à la lyse et à la mort des cellules bactériennes.
Applications De Recherche Scientifique
Chemistry: Ceftazidime serves as a valuable tool in organic synthesis due to its reactivity and functional groups.
Biology: Researchers use it to study bacterial resistance mechanisms and cell wall biosynthesis.
Medicine: Ceftazidime is crucial for treating infections caused by resistant Gram-negative bacteria.
Industry: It plays a role in pharmaceutical manufacturing and research.
Mécanisme D'action
Targets: Ceftazidime primarily inhibits penicillin-binding protein 3 (PBP3), an enzyme involved in cell wall synthesis.
Pathways: By disrupting cell wall formation, ceftazidime leads to bacterial cell lysis and death.
Comparaison Avec Des Composés Similaires
Unicité: Le céftazidime se distingue par sa résistance à de nombreuses β-lactamases, ce qui le rend efficace contre un large spectre de bactéries.
Composés similaires: D'autres céphalosporines (par exemple, la ceftriaxone, la céfotaxime) partagent des similitudes mais peuvent différer par des propriétés spécifiques.
Activité Biologique
The compound (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane , with CAS number 110567-22-1 , is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 310.393 g/mol
- CAS Number : 110567-22-1
- Purity : Typically ≥95%
The biological activity of this compound is largely attributed to its interaction with heat shock protein 90 (HSP90), a critical chaperone involved in the stabilization and maturation of various client proteins implicated in cancer progression. HSP90 inhibitors have shown promise in disrupting oncogenic signaling pathways by promoting the degradation of these client proteins through the ubiquitin-proteasome pathway .
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For example:
- In vitro studies on HSP90 inhibitors have demonstrated their ability to reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- A study involving a related compound showed that it could effectively inhibit tumor growth in xenograft models without significant toxicity, indicating a favorable therapeutic index .
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may also possess neuroprotective properties. These effects are hypothesized to arise from the modulation of neuroinflammatory pathways and the protection of neuronal cells from oxidative stress.
Case Study 1: HSP90 Inhibition and Cancer Therapy
A notable study examined a series of HSP90 inhibitors, including those related to our compound of interest. The results showed that these inhibitors could significantly downregulate key oncogenic proteins such as HER2 and AKT, leading to decreased proliferation in breast cancer cells . The study concluded that targeting HSP90 could be a viable strategy for treating various cancers.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Another investigation focused on the structure-activity relationship of benzyloxy-containing bicyclic compounds. It was found that modifications at specific positions on the bicyclic framework enhanced binding affinity to HSP90 and improved anticancer efficacy in vitro. This highlights the importance of structural optimization for enhancing biological activity .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this bicyclic ether, and what are the critical reaction conditions?
The synthesis typically involves sequential protection/deprotection strategies and cyclization reactions. Key steps include:
- Benzyloxy group introduction : Benzyl ethers are introduced via nucleophilic substitution or Mitsunobu reactions to protect hydroxyl groups during synthesis .
- Cyclopropane formation : Intramolecular cyclization under basic conditions (e.g., NaH or DBU) generates the bicyclo[3.1.0]hexane core .
- Oxabicyclo ring closure : Epoxidation or oxirane formation via oxidation (e.g., m-CPBA) completes the 6-oxabicyclo structure . Purification often uses column chromatography with solvents like dichloromethane or ethyl acetate, leveraging the compound’s solubility profile .
Q. How is the stereochemistry of the compound confirmed experimentally?
Stereochemical assignment relies on:
- NMR spectroscopy : H-H coupling constants (e.g., vicinal coupling for axial/equatorial protons) and NOESY correlations to confirm spatial arrangement .
- X-ray crystallography : Absolute configuration determination via single-crystal analysis, as demonstrated in related bicyclic structures .
- Chiral HPLC : To verify enantiomeric purity and resolve diastereomers .
Q. What are the common functionalization reactions for modifying the benzyloxy groups?
The benzyl ethers undergo:
- Hydrogenolysis : Catalytic hydrogenation (Pd/C, H) removes benzyl groups to expose hydroxyls for further derivatization .
- Oxidation : Selective oxidation of primary alcohols (if present) to carboxylic acids using TEMPO/NaClO .
- Cross-coupling : Suzuki-Miyaura reactions on halogenated analogs (if aryl halides are introduced) .
Advanced Research Questions
Q. How can stereoselectivity be optimized during the cyclopropane ring formation?
Strategies include:
- Chiral auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to enforce desired stereochemistry during cyclization .
- Asymmetric catalysis : Rhodium or palladium catalysts with chiral ligands (e.g., BINAP) for enantioselective cyclopropanation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance transition-state organization, improving diastereomeric ratios .
Q. What computational methods are employed to predict reactivity and regioselectivity in derivatives?
- DFT calculations : To model transition states and compare activation energies for competing pathways (e.g., nucleophilic attack at different positions) .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen-bonding and steric complementarity .
- MD simulations : Assess conformational stability of the bicyclic core under varying pH or temperature conditions .
Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?
- Acidic conditions : Benzyl ethers are stable, but the oxirane ring may undergo acid-catalyzed ring-opening to form diols .
- Basic conditions : Epoxide ring strain leads to base-induced rearrangements (e.g., retro-Diels-Alder reactions) at elevated temperatures .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, with TGA confirming mass loss patterns .
Q. How do structural modifications (e.g., replacing benzyloxy with other protecting groups) affect bioactivity?
- Benzyl vs. PMB groups : Para-methoxybenzyl (PMB) groups enhance metabolic stability in vitro compared to benzyl, as shown in cytotoxicity assays .
- Polar substituents : Introducing hydroxyls (via deprotection) increases solubility but reduces membrane permeability, as measured by logP values .
- Comparative SAR studies : Trifluoromethyl or methylsulfonyl analogs show improved enzyme inhibition (e.g., IC values against proteases) .
Q. Data Contradictions and Resolutions
- Synthesis yields : reports a 9% yield for a hydroxylated analog due to competing side reactions, highlighting the need for optimized stoichiometry .
- Spectral discrepancies : Conflicting C NMR shifts in similar compounds (e.g., vs. 12) may arise from solvent or concentration effects, requiring standardized acquisition parameters .
Q. Methodological Best Practices
Propriétés
IUPAC Name |
(1S,2R,3S,5R)-3-phenylmethoxy-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-7-15(8-4-1)12-21-14-17-18(11-19-20(17)23-19)22-13-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDRJNPIGFCETD-WCIQWLHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)[C@@H]([C@H]1OCC3=CC=CC=C3)COCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454442 | |
Record name | (1S,2R,3S,5R)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110567-22-1 | |
Record name | (1S,2R,3S,5R)-3-(Phenylmethoxy)-2-[(phenylmethoxy)methyl]-6-oxabicyclo[3.1.0]hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110567-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,2R,3S,5R)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.